molecular formula C15H16N2O4 B1239330 Oxotomaymycin CAS No. 35050-54-5

Oxotomaymycin

Cat. No.: B1239330
CAS No.: 35050-54-5
M. Wt: 288.3 g/mol
InChI Key: KXUMNEWSLYWWIA-AEBAWRHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxotomaymycin is a naturally occurring antibiotic compound isolated from the bacterium Streptomyces achromogenes var. Tomaymycetics. It is structurally related to tomaymycin and belongs to the pyrrolobenzodiazepine (PBD) family of antibiotics. These compounds are known for their ability to alkylate DNA, making them potent antitumor agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxotomaymycin involves several steps, including the formation of key intermediates and their subsequent transformation into the final product. One of the synthetic routes involves the use of Julia-Kocienski olefination to construct the core structure of this compound . The reaction conditions typically include the use of sterically demanding reagents and specific temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using Streptomyces achromogenes var. Tomaymycetics. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Oxotomaymycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve optimal yields .

Major Products Formed

The major products formed from these reactions include tomaymycin, reduced this compound derivatives, and various substituted this compound compounds. These products retain the core pyrrolobenzodiazepine structure but exhibit different biological activities .

Scientific Research Applications

Oxotomaymycin has several scientific research applications, including:

Mechanism of Action

Oxotomaymycin exerts its effects by alkylating the minor groove of DNA at specific base sequences. This alkylation leads to the formation of covalent bonds with the DNA, resulting in DNA cross-linking and inhibition of DNA replication and transcription. The molecular targets of this compound include guanine bases in the DNA, and the pathways involved in its mechanism of action are related to DNA damage response and repair .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxotomaymycin include tomaymycin, sibiromycin, and neothramycin. These compounds share the pyrrolobenzodiazepine core structure and exhibit similar DNA-alkylating properties .

Uniqueness of this compound

This compound is unique due to its specific stereochemistry and the presence of an oxo group, which distinguishes it from other pyrrolobenzodiazepines. This unique structure contributes to its distinct biological activity and makes it a valuable compound for research and therapeutic applications .

Q & A

Basic Research Questions

Q. What established methods are used to synthesize Oxotomaymycin, and how are structural ambiguities resolved?

this compound is synthesized via degradation reactions of its precursor, demethyltomaymycin, followed by spectral analysis (e.g., NMR, mass spectrometry) and chemical correlation to derivatives like tomaymycin . For structural elucidation, X-ray crystallography and comparative spectral databases are critical to resolve ambiguities. Researchers must validate purity using HPLC (>95% purity) and report retention times .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming molecular identity. Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity) with periodic HPLC analysis. For hygroscopicity, dynamic vapor sorption (DVS) is advised .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Use standardized protocols such as broth microdilution (CLSI guidelines) for antimicrobial testing. Include positive controls (e.g., known antibiotics) and solvent controls to isolate compound-specific effects. Replicate experiments in triplicate, and report MIC (Minimum Inhibitory Concentration) values with 95% confidence intervals .

Q. What criteria define a rigorous biosynthetic study of this compound?

Isotopic labeling (e.g., ¹³C-acetate feeding) and genetic knockout experiments in Streptomyces strains can trace biosynthetic pathways. LC-MS/MS monitors intermediate accumulation, while heterologous expression in model hosts (e.g., E. coli) confirms enzyme functionality .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be reconciled?

Contradictions often arise from assay variability (e.g., bacterial strain differences) or incomplete target validation. Employ orthogonal methods:

  • In silico docking to predict DNA minor-groove binding .
  • Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment.
  • Competitive binding assays with fluorescent probes (e.g., ethidium bromide displacement) .

Q. What experimental strategies address this compound’s poor solubility in in vivo models?

Formulation optimization is critical:

  • Use co-solvents (e.g., DMSO-PBS emulsions) validated for biocompatibility.
  • Test nanoparticle encapsulation (e.g., PLGA polymers) to enhance bioavailability.
  • Monitor plasma pharmacokinetics via LC-MS to confirm compound delivery .

Q. How can researchers differentiate this compound’s primary toxicity from off-target effects?

  • Conduct cytotoxicity assays across multiple cell lines (e.g., HEK293, HepG2) with ATP-based viability readouts.
  • Compare wild-type vs. DNA repair-deficient mutants (e.g., E. coli SOS response mutants) to isolate mechanism-driven toxicity .

Q. What computational approaches support this compound’s structure-activity relationship (SAR) studies?

  • Molecular dynamics simulations to assess DNA binding affinity under physiological conditions.
  • QSAR models trained on analogs (e.g., tomaymycin derivatives) to predict bioactivity cliffs.
  • Density functional theory (DFT) for electronic structure analysis of reactive moieties .

Q. Methodological Best Practices

Q. How should researchers validate this compound’s target engagement in complex biological systems?

  • Use photoaffinity labeling with azide-tagged derivatives and click chemistry for pull-down assays.
  • CRISPR-Cas9 knockouts of putative targets (e.g., topoisomerases) to confirm resistance phenotypes .

Q. What statistical frameworks are appropriate for analyzing dose-response contradictions in this compound studies?

  • Apply nonlinear regression (e.g., Hill equation) to model sigmoidal curves.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Properties

IUPAC Name

(6aS,8E)-8-ethylidene-3-hydroxy-2-methoxy-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-8-4-11-14(19)16-10-6-12(18)13(21-2)5-9(10)15(20)17(11)7-8/h3,5-6,11,18H,4,7H2,1-2H3,(H,16,19)/b8-3+/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUMNEWSLYWWIA-AEBAWRHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35050-54-5
Record name Oxotomaymycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035050545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxotomaymycin
Reactant of Route 2
Reactant of Route 2
Oxotomaymycin
Reactant of Route 3
Oxotomaymycin
Reactant of Route 4
Oxotomaymycin
Reactant of Route 5
Oxotomaymycin
Reactant of Route 6
Oxotomaymycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.